H-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH.TFA
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Overview
Description
Amyloid-β (1-42) (Aβ42) is a neurotoxic 42-amino acid protein fragment found in amyloid plaques in postmortem cerebral cortex from patients with Alzheimer’s disease . Aggregation of Aβ42 results in the formation of neurotoxic fibrils or globular oligomers . Aβ42 accumulates in the brain of many transgenic mouse models of Alzheimer .
Molecular Structure Analysis
The structure of Amyloid b-Protein (11-42) Trifluoroacetate is complex and intricate. The protein forms fibrils that adopt the canonical cross-β structure of amyloid. These fibrils are more complex and elaborate than suspected previously, suggesting that a wide variety of amyloid structures exists .Physical and Chemical Properties Analysis
Amyloid-β (1-42) Peptide (trifluoroacetate salt) is a crystalline solid that is soluble in DMSO . Its molecular formula is C203H311N55O60S • XCF3COOH and its formula weight is 4514.0 .Mechanism of Action
Target of Action
Amyloid β-Protein (11-42) Trifluoroacetate, also known as Aβ42, is a 42-amino acid protein fragment of amyloid-β . The primary targets of Aβ42 are neural stem cells (NSCs) . These targets play a crucial role in the nervous system, contributing to neurogenesis and brain repair.
Mode of Action
Aβ42 interacts with its targets, the NSCs, by modulating the expression of several key glycosyltransferases and glycosidases . This interaction results in changes in the cellular proliferation of NSCs .
Biochemical Pathways
The interaction of Aβ42 with NSCs affects several biochemical pathways. Notably, it alters the expression of fucosyltransferase IX (FUT9), sialyltransferase III (ST-III), glucosylceramide ceramidase (GLCC), and mitochondrial sialidase (Neu4) . These enzymes are involved in the synthesis of glycoconjugates, which are essential for maintaining cell fate determination, including cellular proliferation, in NSCs .
Pharmacokinetics
It is known that aβ42 is a crystalline solid that is soluble in dmso , which may influence its bioavailability.
Result of Action
The action of Aβ42 leads to significant molecular and cellular effects. Specifically, treatment of NSCs with Aβ42 significantly increases the number of these cells .
Safety and Hazards
Future Directions
Understanding the molecular architecture of amyloid fibrils may be an important step towards the development of therapeutic interventions based on targeting the fibrils themselves or the processes that lead to their formation . These molecular insights will aid in understanding the development and spread of amyloid diseases and are inspiring new strategies for therapeutic intervention .
Biochemical Analysis
Biochemical Properties
Amyloid b-Protein (11-42) Trifluoroacetate interacts with various enzymes, proteins, and other biomolecules. It modulates the expression of Bcl-2 and Bax in human neurons
Cellular Effects
Amyloid b-Protein (11-42) Trifluoroacetate has significant effects on various types of cells and cellular processes. It induces neuronal death in human neurons in vitro and in vivo . It also increases the production of TNF-α in rat astrocytes .
Molecular Mechanism
The molecular mechanism of action of Amyloid b-Protein (11-42) Trifluoroacetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being researched.
Transport and Distribution
Amyloid b-Protein (11-42) Trifluoroacetate is transported and distributed within cells and tissues. The Blood-brain barrier (BBB) is a critical portal regulating the bidirectional transport of Amyloid b-Protein (11-42) Trifluoroacetate between blood and brain .
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C152H244N40O42S.C2HF3O2/c1-27-82(20)123(145(226)164-69-111(198)170-98(56-74(4)5)135(216)176-97(52-55-235-26)133(214)186-117(76(8)9)143(224)162-66-109(196)160-67-113(200)184-119(78(12)13)148(229)189-122(81(18)19)149(230)192-124(83(21)28-2)150(231)169-87(25)152(233)234)191-151(232)125(84(22)29-3)190-127(208)85(23)167-110(197)68-161-129(210)93(44-36-38-53-153)173-139(220)104(62-108(157)195)180-142(223)106(71-193)171-112(199)70-163-144(225)118(77(10)11)187-141(222)105(63-116(205)206)181-132(213)96(48-51-115(203)204)172-126(207)86(24)168-134(215)100(58-88-40-32-30-33-41-88)178-136(217)101(59-89-42-34-31-35-43-89)182-147(228)121(80(16)17)188-140(221)99(57-75(6)7)177-130(211)94(45-37-39-54-154)174-131(212)95(47-49-107(156)194)175-137(218)102(60-90-64-158-72-165-90)179-138(219)103(61-91-65-159-73-166-91)183-146(227)120(79(14)15)185-128(209)92(155)46-50-114(201)202;3-2(4,5)1(6)7/h30-35,40-43,64-65,72-87,92-106,117-125,193H,27-29,36-39,44-63,66-71,153-155H2,1-26H3,(H2,156,194)(H2,157,195)(H,158,165)(H,159,166)(H,160,196)(H,161,210)(H,162,224)(H,163,225)(H,164,226)(H,167,197)(H,168,215)(H,169,231)(H,170,198)(H,171,199)(H,172,207)(H,173,220)(H,174,212)(H,175,218)(H,176,216)(H,177,211)(H,178,217)(H,179,219)(H,180,223)(H,181,213)(H,182,228)(H,183,227)(H,184,200)(H,185,209)(H,186,214)(H,187,222)(H,188,221)(H,189,229)(H,190,208)(H,191,232)(H,192,230)(H,201,202)(H,203,204)(H,205,206)(H,233,234);(H,6,7)/t82-,83-,84-,85-,86-,87-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,117-,118-,119-,120-,121-,122-,123-,124-,125-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAPURAVAALFBE-VUWXXUKWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C154H245F3N40O44S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.